KME-4

Übersicht

Beschreibung

Es ist bekannt für seine Fähigkeit, die Prostaglandinsynthase und 5-Lipoxygenase zu hemmen, wodurch es die Entzündung wirksam reduziert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

KME 4 kann durch eine Wittig-Kondensationsreaktion zwischen 3,5-Di-tert-butyl-4-hydroxybenzaldehyd und Triphenylphosphoryliden-Butyrolacton in heißem Dimethylsulfoxid (DMSO) synthetisiert werden . Die Reaktion beinhaltet die Bildung eines Ylid-Zwischenprodukts, das dann mit dem Aldehyd reagiert, um das gewünschte Produkt zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von KME 4 umfasst ähnliche Synthesewege, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.

Wissenschaftliche Forschungsanwendungen

KME 4 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its anti-inflammatory properties and its effects on cellular signaling pathways.

Industry: Used in the development of new materials and as an additive in various industrial processes.

Wirkmechanismus

Target of Action

KME-4, also known as alpha-(3,5-di-tert-Butyl-4-hydroxybenzylidene)gamma-butyrolactone, PGS-IN-1, or (3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one, primarily targets the Interleukin-1 receptor-associated kinase 1 and 4 (IRAK1/4) complex . IRAK1/4 is a critical signaling node activated in dysregulated innate immune signaling pathways, particularly in hematologic malignancies such as myelodysplastic syndrome (MDS) and acute myeloid leukemia (AML) .

Mode of Action

This compound interacts with its targets, IRAK1 and IRAK4, to inhibit their function . This inhibition is believed to suppress leukemic stem/progenitor cell (LSPC) function and induce differentiation . This compound exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds in both FLT3 wildtype and FLT3 mutant settings .

Biochemical Pathways

This compound affects the Toll-like receptor (TLR) and interleukin 1 receptor (IL-1R) pathways, which converge at IRAK1/4 . By inhibiting IRAK1/4, this compound disrupts these pathways, leading to changes in the innate immune response . This disruption is believed to suppress malignant hematopoiesis .

Pharmacokinetics

The pharmacokinetics of this compound are currently under investigation. It is known that KME-0584, a highly potent IRAK1/IRAK4/panFLT3 inhibitor, exhibits superior potency and therapeutic efficacy compared to IRAK4 inhibitor compounds . KME-0584 exhibits >100-fold selectivity vs. 89% of the Kinome, with an IC50 of 23, <1.29, and <0.5nM at IRAK1, IRAK4, and FLT3 respectively .

Result of Action

The inhibition of IRAK1/4 by this compound leads to the suppression of LSPC function and the induction of differentiation . This results in a decrease in malignant hematopoiesis, offering a new therapeutic approach for hematologic malignancies .

Biochemische Analyse

Biochemical Properties

KME-4 plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the interleukin-1 receptor-associated kinase (IRAK) family, particularly IRAK1 and IRAK4. These kinases are essential components of the innate immune response and are involved in the signaling pathways that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). This compound inhibits the activity of both IRAK1 and IRAK4, thereby suppressing the NF-κB signaling pathway . This inhibition is significant because overactivity of NF-κB is implicated in various inflammatory and autoimmune diseases.

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes. In immune cells, such as macrophages and dendritic cells, this compound inhibits the activation of NF-κB, leading to a reduction in the production of pro-inflammatory cytokines . This effect is crucial in controlling excessive inflammatory responses. Additionally, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in leukemic cells, this compound inhibits the function of leukemic stem/progenitor cells, thereby reducing their proliferation and promoting differentiation . This effect is particularly relevant in the context of hematologic malignancies such as acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS).

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with IRAK1 and IRAK4. By inhibiting these kinases, this compound disrupts the signaling cascade that leads to the activation of NF-κB . This inhibition prevents the transcription of genes involved in inflammatory responses. Additionally, this compound has been shown to affect other signaling pathways, such as the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which converge on NF-κB . The dual inhibition of IRAK1 and IRAK4 by this compound provides a more comprehensive suppression of these pathways, making it a potent anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is stable under various conditions and maintains its inhibitory activity over extended periods . The long-term effects of this compound on cellular function have also been studied. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained suppression of inflammatory responses and a reduction in leukemic cell proliferation . These findings suggest that this compound has the potential for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound effectively inhibit the activity of IRAK1 and IRAK4, leading to a reduction in inflammatory responses and leukemic cell proliferation . At higher doses, this compound may exhibit toxic or adverse effects. For instance, high doses of this compound have been associated with hepatotoxicity and other adverse effects in animal models . Therefore, careful dosage optimization is essential for the therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to inflammation and immune responses. The compound interacts with enzymes and cofactors involved in the NF-κB signaling pathway, such as IRAK1 and IRAK4 . Additionally, this compound affects metabolic flux and metabolite levels by modulating the activity of these enzymes. The inhibition of IRAK1 and IRAK4 by this compound leads to a decrease in the production of pro-inflammatory cytokines and other metabolites associated with inflammation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that this compound is efficiently transported into cells, where it accumulates in the cytoplasm and interacts with its target enzymes . The distribution of this compound within tissues is influenced by its binding to plasma proteins and other cellular components. This binding affects the localization and accumulation of this compound, thereby modulating its activity and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with IRAK1 and IRAK4 . Additionally, this compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that this compound exerts its effects at the appropriate sites within the cell, thereby enhancing its therapeutic potential .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

KME 4 can be synthesized through a Wittig condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and triphenylphosphorenylidene butyrolactone in hot dimethyl sulfoxide (DMSO) . The reaction involves the formation of a ylide intermediate, which then reacts with the aldehyde to form the desired product.

Industrial Production Methods

The industrial production of KME 4 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Reaktionstypen

KME 4 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: KME 4 kann oxidiert werden, um Aldehyde und Carbonsäuren zu bilden.

Reduktion: Es kann reduziert werden, um Alkohole zu bilden.

Substitution: KME 4 kann nukleophile Substitutionsreaktionen eingehen, um verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat (KMnO4) wird üblicherweise als Oxidationsmittel verwendet.

Reduktion: Natriumborhydrid (NaBH4) wird oft als Reduktionsmittel verwendet.

Substitution: Verschiedene Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte, die gebildet werden

Oxidation: Aldehyde und Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

KME 4 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Reagenz in der organischen Synthese und als Katalysator in verschiedenen chemischen Reaktionen verwendet.

Biologie: Studien seiner entzündungshemmenden Eigenschaften und seiner Auswirkungen auf zelluläre Signalwege.

Industrie: Wird bei der Entwicklung neuer Materialien und als Additiv in verschiedenen industriellen Prozessen verwendet.

Wirkmechanismus

KME 4 entfaltet seine Wirkung durch Hemmung der Prostaglandinsynthase und 5-Lipoxygenase . Diese Enzyme sind an der Produktion von Entzündungsmediatoren wie Prostaglandinen und Leukotrienen beteiligt. Durch die Hemmung dieser Enzyme reduziert KME 4 die Produktion dieser Mediatoren und reduziert so die Entzündung. Zu den molekularen Zielstrukturen von KME 4 gehören die aktiven Zentren der Prostaglandinsynthase und 5-Lipoxygenase, an denen es bindet und deren Aktivität hemmt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

IRAK1/4-Inhibitoren: Verbindungen, die die Interleukin-1-Rezeptor-assoziierte Kinase 1 und 4 hemmen, die an entzündlichen Signalwegen beteiligt sind.

Einzigartigkeit von KME 4

KME 4 ist einzigartig in seiner dualen Hemmung sowohl der Prostaglandinsynthase als auch der 5-Lipoxygenase, was es hochwirksam bei der Reduzierung von Entzündungen macht . Seine spezifische Struktur ermöglicht eine potente Hemmung dieser Enzyme, wodurch es sich von anderen entzündungshemmenden Verbindungen unterscheidet.

Eigenschaften

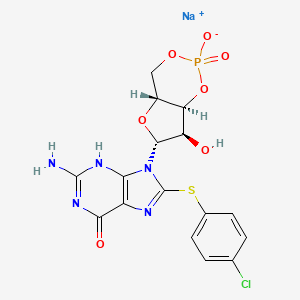

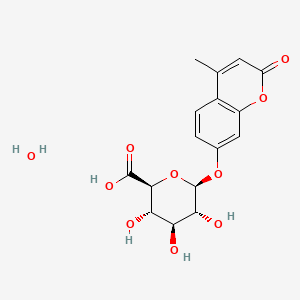

IUPAC Name |

(3E)-3-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18(2,3)14-10-12(9-13-7-8-22-17(13)21)11-15(16(14)20)19(4,5)6/h9-11,20H,7-8H2,1-6H3/b13-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFPYHQJPGCODSB-UKTHLTGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCOC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83677-24-1 | |

| Record name | KME 4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083677241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

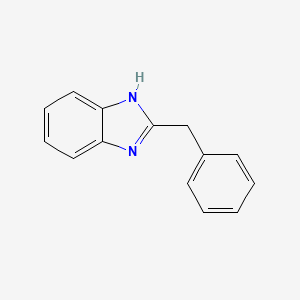

![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)